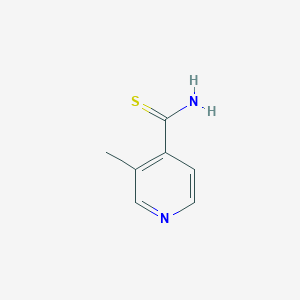

3-Methylpyridine-4-carbothioamide

Description

Properties

Molecular Formula |

C7H8N2S |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

3-methylpyridine-4-carbothioamide |

InChI |

InChI=1S/C7H8N2S/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) |

InChI Key |

JYCGREAHQOKSHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylpyridine 4 Carbothioamide and Its Derivatives

Strategic Disconnections and Retrosynthetic Analysis

The synthetic strategy for 3-Methylpyridine-4-carbothioamide is best devised by a retrosynthetic analysis. The primary disconnection occurs at the bond between the pyridine (B92270) ring and the carbothioamide functional group. This C-C bond cleavage points to a 4-substituted-3-methylpyridine as a key intermediate.

A logical precursor is 3-methylpyridine-4-carbonitrile or 3-methylpyridine-4-carboxaldehyde. The carbothioamide group itself can be retrosynthetically disconnected, suggesting a reaction between a nitrile and a sulfur source like hydrogen sulfide (B99878), or more commonly, the condensation of an aldehyde with a thiosemicarbazide (B42300). This latter approach is often preferred due to its efficiency and milder reaction conditions. tandfonline.com

This leads to two primary retrosynthetic pathways:

Pathway A: this compound → 3-Methylpyridine-4-carboxaldehyde + Thiosemicarbazide

Pathway B: this compound → 3-Methylpyridine-4-carbonitrile + H₂S

Both pathways require the initial synthesis of a suitably functionalized 3-methylpyridine (B133936) core.

Classical Synthetic Pathways and Procedural Optimizations

The classical synthesis of this compound is a sequential process involving the formation of the pyridine ring, followed by the introduction and modification of a functional group at the 4-position to create the carbothioamide moiety.

3-Methylpyridine, also known as 3-picoline, is the fundamental precursor. It is produced on an industrial scale through several methods. A primary method involves the gas-phase reaction of acrolein with ammonia (B1221849) over an oxide-based heterogeneous catalyst. wikipedia.org This process often yields pyridine as a significant byproduct through demethylation. wikipedia.org

A more controlled synthesis reacts acrolein, propionaldehyde, and ammonia: CH₂=CHCHO + CH₃CH₂CHO + NH₃ → 3-CH₃C₅H₄N + 2H₂O + H₂ wikipedia.org

Another significant industrial route is a variation of the Chichibabin pyridine synthesis, using formaldehyde, paraldehyde (B1678423) (a trimer of acetaldehyde), ammonia, and acetic acid. google.com This liquid-phase process offers high selectivity and space/time yield. google.com

A patented process provides specific optimized parameters for this reaction, as detailed in the table below.

| Parameter | Value |

| Reaction Temperature | 260-300°C |

| Reaction Pressure | 30-130 bar |

| Ammonia Concentration | 10-20 weight-% |

| Acetic Acid Concentration | 4-20 weight-% |

| Retention Time (continuous) | 10-30 minutes |

| Data sourced from a continuous process for 3-methylpyridine synthesis. google.com |

Further functionalization is necessary to prepare for the introduction of the carbothioamide group. For instance, the ammoxidation of 3-methylpyridine can yield 3-cyanopyridine, a related precursor for other functional groups. wikipedia.org To obtain a 4-substituted precursor, one might start with a different pyridine synthesis or functionalize the 3-methylpyridine ring. A common strategy involves the oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide, which facilitates electrophilic substitution, such as nitration, at the 4-position. orgsyn.org The resulting 3-methyl-4-nitropyridine-1-oxide can then be converted to other functional groups. orgsyn.org

Once a suitable precursor like 3-methylpyridine-4-carboxaldehyde is obtained, the carbothioamide group is typically introduced via condensation with thiosemicarbazide. tandfonline.com The reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen of thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form a thiosemicarbazone, which is a stable derivative class of carbothioamides.

The general reaction is as follows: 3-CH₃C₅H₃N-CHO + H₂NNHCSNH₂ → 3-CH₃C₅H₃N-CH=NNHCSNH₂ + H₂O

Alternatively, if starting from 3-methylpyridine-4-carbonitrile, the carbothioamide can be formed by direct thionation, often using hydrogen sulfide in the presence of a basic catalyst like pyridine or triethylamine.

The conditions for synthesizing the 3-methylpyridine precursor are demanding, requiring high temperatures (278°C) and pressures (100 bar) to achieve high yields (over 64%) and space-time yields (over 100 kg/m ³*h). google.com The reaction is typically continuous and may use a loop-reactor for efficient mixing. google.com

In contrast, the introduction of the carbothioamide moiety from an aldehyde precursor is significantly milder. The condensation of pyridine carboxaldehyde derivatives with thiosemicarbazide can be carried out effectively at room temperature using ethanol (B145695) as a solvent. tandfonline.com The final product often precipitates from the solution and can be purified by simple filtration and recrystallization. tandfonline.com

For related syntheses, such as the preparation of 3-amino-4-methylpyridine (B17607) from 4-picoline-3-boronic acid, various metal oxides can serve as catalysts. The choice of catalyst can significantly impact reaction time and yield.

| Catalyst | Ammonia Source | Solvent | Time (h) | Yield (%) |

| Oxynitride Copper | 28% Ammonia | Methanol | 2 | 95 |

| Silver Oxide | 28% Ammonia | Methanol | 1 | Not specified |

| Copper Oxide | Ammonium Sulfate | Acetonitrile/Water | 4 | 85 |

| Zinc Oxide | Ammonium Chloride | Ethanol/Water | 6 | 84 |

| Data from the synthesis of 3-amino-4-methylpyridine at room temperature. patsnap.com |

These findings suggest that metal-catalyzed reactions for functionalizing the pyridine ring can be highly efficient under mild conditions, offering high yields.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials.

The principles of green chemistry can be applied to the synthesis of this compound and its derivatives. One key area is the choice of solvent. While the classical approach uses ethanol, which is considered a relatively green solvent, other alternatives like glycerol (B35011) are being explored. tandfonline.comresearchgate.net Glycerol is non-toxic, biodegradable, and has a high boiling point, allowing for a wide range of reaction temperatures. researchgate.net

One-pot, multi-component reactions represent another green strategy. A study on the synthesis of related benzamide (B126) derivatives demonstrated an efficient one-pot, three-component reaction using phosphoric acid as a catalyst in glycerol, resulting in excellent yields and easy workup. researchgate.net This approach, which minimizes intermediate isolation and purification steps, could potentially be adapted for carbothioamide synthesis.

Microwave-assisted synthesis is another technology that aligns with green chemistry principles by significantly reducing reaction times and often improving yields. While specific examples for this compound are not prevalent, microwave technology is widely used for heterocyclic synthesis and could be applied to various steps, from the initial pyridine ring formation to the final functional group installation.

Chemo- and Regioselective Synthetic Innovations

The synthesis of this compound and its derivatives often commences from readily available precursors such as 3-methylpyridine (3-picoline) or its oxidized and functionalized forms. A primary challenge in the synthesis of substituted pyridines is achieving the desired regioselectivity, directing the incoming functional group to a specific position on the pyridine ring.

A common and effective method for introducing the carbothioamide functional group is through the thionation of the corresponding carboxamide, 3-methyl-4-pyridinecarboxamide. This transformation is frequently accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.govnumberanalytics.com The reaction mechanism involves the replacement of the carbonyl oxygen with sulfur. organic-chemistry.org The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. Toluene and xylene are commonly employed solvents, often requiring elevated temperatures to drive the reaction to completion. numberanalytics.com

The synthesis of the precursor, 3-methyl-4-pyridinecarboxamide, can be achieved through the hydrolysis of 3-methyl-4-pyridinecarbonitrile. The nitrile itself can be synthesized from 3-methylpyridine via ammoxidation. wikipedia.org This multi-step approach allows for the strategic installation of the carbothioamide group at the 4-position of the pyridine ring.

Another synthetic route involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with thiosemicarbazide. mdpi.com This condensation reaction directly forms a thiosemicarbazone, which is a derivative of the target carbothioamide. The reaction is typically carried out in an alcoholic solvent in the presence of a weak base.

The regioselectivity of these synthetic strategies is paramount. For instance, in the direct functionalization of the 3-methylpyridine ring, the electronic nature of the methyl group and the pyridine nitrogen directs incoming electrophiles or radicals to specific positions. However, to ensure exclusive formation of the 4-carbothioamide isomer, it is often more reliable to start with a precursor that already has a functional group at the 4-position, such as 3-methyl-4-cyanopyridine or 3-methyl-4-pyridinecarboxylic acid. Recent advances in catalytic cross-coupling reactions and C-H functionalization also offer promising, albeit more complex, avenues for the regioselective synthesis of such pyridine derivatives. dntb.gov.uaresearchgate.netnih.govchemrxiv.org

Below is a table summarizing potential synthetic precursors and the methods to obtain this compound.

| Precursor | Reagent(s) | Product | Key Reaction Type |

| 3-Methyl-4-pyridinecarboxamide | Lawesson's Reagent | This compound | Thionation |

| 3-Methyl-4-pyridinecarbonitrile | H₂S, base or other sulfur sources | This compound | Thiohydrolysis |

| 3-Methyl-4-pyridinecarboxaldehyde | Thiosemicarbazide | 2-(3-Methylpyridin-4-yl)hydrazine-1-carbothioamide | Condensation |

Purification and Isolation Methodologies for Research Scale

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound and the impurities present.

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical. For pyridine carbothioamide derivatives, ethanol has been reported as a suitable recrystallization solvent. mdpi.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The solubility of this compound is expected to be higher in hot solvents and lower in cold solvents, which is the fundamental principle of recrystallization. A patent for a related compound, 3-amino-4-methylpyridine, mentions ethyl acetate (B1210297) as a recrystallization solvent, which could also be explored for the target molecule.

Column chromatography is another powerful technique for the purification of organic compounds. This method separates compounds based on their differential adsorption onto a stationary phase. For thioamides, silica (B1680970) gel is a common stationary phase. The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation. A typical mobile phase for compounds of moderate polarity, such as this compound, could be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to control the elution of the desired compound. A general procedure for related compounds involves flash chromatography using silica gel with an eluent of ethyl acetate/hexane. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable tool used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and eluting it with different solvent mixtures, the separation of the desired product from impurities can be visualized, aiding in the optimization of the purification process.

The following table summarizes common research-scale purification methods for this compound.

| Purification Method | Stationary Phase | Typical Mobile Phase/Solvent | Principle of Separation |

| Recrystallization | - | Ethanol, Ethyl Acetate | Differential solubility at different temperatures |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Differential adsorption |

| Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Differential migration for analysis |

Chemical Reactivity and Derivatization Studies of 3 Methylpyridine 4 Carbothioamide

Reactions Involving the Carbothioamide Functional Group

The carbothioamide group (-CSNH₂) is a unique functional moiety that imparts a rich and diverse reactivity to the molecule. Its chemical behavior is characterized by tautomerism, nucleophilic and electrophilic interactions, and its utility as a building block for various heterocyclic systems.

Thioamide-Thiol Tautomerism and Reactivity

The carbothioamide group in 3-Methylpyridine-4-carbothioamide exists in a tautomeric equilibrium with its thiol imidate (or isothioamide) form. This equilibrium between the thione form (A) and the thiol form (B) is a key determinant of its reactivity.

Figure 1: Thioamide-Thiol Tautomerism of this compound

While the thione form generally predominates, the thiol tautomer plays a crucial role in many reactions. The presence of both a nucleophilic sulfur atom and a nucleophilic nitrogen atom makes the carbothioamide group an effective binucleophile, readily participating in cyclization and condensation reactions. The reactivity is influenced by the electronic effects of the 3-methylpyridine (B133936) ring.

Nucleophilic and Electrophilic Reactivity Patterns

The carbothioamide functional group exhibits both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The sulfur and nitrogen atoms of the thioamide are primary nucleophilic centers. The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles. The nitrogen atom, a harder nucleophile, reacts with hard electrophiles. This dual nucleophilicity is harnessed in the synthesis of various heterocyclic compounds. For example, in cyclocondensation reactions, the sulfur atom often initiates the reaction by attacking an electrophilic carbon, followed by cyclization involving the nitrogen atom.

Electrophilic Reactivity: The carbon atom of the carbothioamide group is electrophilic and can be attacked by strong nucleophiles. This reactivity is enhanced by protonation or complexation of the sulfur atom, which increases the positive charge on the carbon.

Cyclocondensation Reactions and Heterocycle Formation (e.g., Thiazoles, Thiadiazoles, Pyrazolines)

The carbothioamide moiety is a valuable precursor for the synthesis of a wide range of five-membered heterocycles through cyclocondensation reactions. This is one of the most extensively studied areas of its reactivity.

Thiazole (B1198619) Formation: Thiazole rings can be synthesized from this compound by reacting it with α-halocarbonyl compounds, such as α-haloketones or α-haloesters. This reaction is a classic Hantzsch-type thiazole synthesis. The thioamide sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the thiazole ring. mdpi.comresearchgate.net For instance, the reaction with 2-bromoacetophenone (B140003) would yield a 2,4-disubstituted thiazole derivative. researchgate.net Similarly, reactions with hydrazonoyl halides are also employed to create substituted thiazoles. mdpi.comnih.gov

Thiadiazole Formation: 1,3,4-Thiadiazoles are commonly synthesized from thioamide derivatives. One established method involves the oxidative cyclization of thiosemicarbazide (B42300) precursors. nih.gov For this compound, reaction with acyl hydrazines followed by cyclization using a dehydrating agent can lead to 2,5-disubstituted 1,3,4-thiadiazoles. Another route involves reacting the thioamide with hydrazonoyl halides, which proceeds through an initial thiohydrazonate intermediate that cyclizes to form the thiadiazole ring. mdpi.comresearchgate.net The synthesis of 1,2,4-thiadiazoles is also possible through different cyclization strategies, often starting from related amidine precursors. google.comgoogle.com

Pyrazoline Formation: While direct conversion of the thioamide is less common, the carbothioamide functionality is integral to the synthesis of pyrazolines. A prevalent method involves the reaction of α,β-unsaturated ketones (chalcones) with thiosemicarbazide (a related thioamide-containing compound). researchgate.netnih.gov The reaction proceeds via a Michael addition of the hydrazine (B178648) nitrogen to the chalcone, followed by cyclization and dehydration to yield a pyrazoline-1-carbothioamide. researchgate.netorganic-chemistry.org These resulting pyrazoline carbothioamides can then be further modified or used as building blocks for other complex heterocycles. nih.govepa.gov

Table 1: Examples of Cyclocondensation Reactions

| Starting Material | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Pyrazoline Carbothioamide | 2-Bromoacetophenone | Thiazolyl-Pyrazoline | researchgate.net |

| Thioamide | Hydrazonoyl Halide | 1,3,4-Thiadiazole | mdpi.comresearchgate.net |

| Chalcone | Thiosemicarbazide | Pyrazoline-1-carbothioamide | researchgate.netnih.gov |

Oxidation and Reduction Chemistry

The carbothioamide group can undergo both oxidation and reduction, leading to different functional groups.

Oxidation: The oxidation of thioamides can yield various products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of a disulfide bridge through dimerization. More vigorous oxidation can convert the carbothioamide group into the corresponding carboxamide (-CONH₂) or nitrile (-CN). The oxidation of related aminophenol complexes has been shown to proceed through ligand-based radical species. nih.gov The oxidation of the 3-methyl group on the pyridine (B92270) ring to a carboxylic acid is also a known transformation, typically requiring strong oxidizing agents.

Reduction: The reduction of a carbothioamide group typically yields an aminomethyl group (-CH₂NH₂). This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. The chemoselective reduction of amides and, by extension, thioamides is a challenging but valuable synthetic transformation. rsc.org

Reactions Involving the Pyridine Heterocyclic System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly in electrophilic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more difficult than on benzene. quimicaorganica.org The ring nitrogen acts as a strong deactivating group due to its electronegativity, which inductively withdraws electron density from the ring carbons. Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by electrophiles.

When EAS does occur on pyridine, it preferentially happens at the C-3 and C-5 positions. Attack at C-2, C-4, or C-6 leads to an unstable cationic intermediate (a sigma complex) where one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.comquora.com

In this compound, the outcome of EAS is governed by the combined directing effects of the two substituents:

3-Methyl group (-CH₃): An activating, ortho-, para-director. It donates electron density via hyperconjugation, making the ring more reactive. It directs incoming electrophiles to positions 2, 4, and 6.

4-Carbothioamide group (-CSNH₂): A deactivating, meta-director. It withdraws electron density from the ring via resonance and inductive effects. It directs incoming electrophiles to positions 3 and 5.

The positions on the ring are influenced as follows:

Position 2: Activated by the methyl group (ortho), but sterically hindered and electronically disfavored due to proximity to the deactivating nitrogen.

Position 5: Deactivated by the carbothioamide group (meta), but this position is generally favored for EAS on pyridines.

Position 6: Activated by the methyl group (para), but electronically disfavored due to proximity to the deactivating nitrogen.

Considering these competing effects, electrophilic attack is most likely to occur at the position least deactivated. The presence of the activating methyl group can help to overcome the inherent lack of reactivity of the pyridine ring, making substitution more feasible than on pyridine itself. youtube.com However, the strong deactivating nature of the carbothioamide group and the pyridine nitrogen will still necessitate harsh reaction conditions. The most probable sites for substitution would be positions 2 or 5, with the precise outcome depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is particularly pronounced at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. Nucleophilic aromatic substitution (SNAr) on pyridine derivatives proceeds through a high-energy anionic intermediate, often called a Meisenheimer complex. The stability of this intermediate is key to the feasibility of the reaction.

When a nucleophile attacks the C4 position of a pyridine ring, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This delocalization provides significant stabilization for the intermediate, thereby facilitating the substitution reaction. In contrast, attack at the C3 (meta) position does not allow for this resonance stabilization involving the nitrogen atom, making substitution at this position much less favorable.

For this compound, the carbothioamide group is situated at the activated C4 position. While the carbothioamide group itself is not a typical leaving group in SNAr reactions, the electronic principles governing pyridine reactivity are still applicable. A successful SNAr reaction on this system would typically require the presence of a good leaving group, such as a halide, at an activated position (C2, C4, or C6). For instance, if a halogen were present at the C2 or C6 position of the this compound scaffold, it would be susceptible to displacement by a strong nucleophile.

Functionalization of the Methyl Group at Position 3

The methyl group at the C3 position of this compound offers a site for further molecular elaboration. While the protons of a methyl group on a pyridine ring are not highly acidic, their reactivity can be enhanced. The functionalization typically involves deprotonation with a strong base to form a transient carbanionic species, which can then react with various electrophiles.

Although specific studies on the C3-methyl functionalization of this compound are not widely reported, reactivity can be inferred from related structures. For example, research on 3-methylpicolinic acid, a structurally similar compound, has shown that the methyl group can be deprotonated using a powerful base like lithium diisopropylamide (LDA). The resulting dianion can then undergo C-alkylation by reacting with electrophiles such as benzyl (B1604629) halides. This suggests that a similar strategy could be employed for this compound, allowing for the introduction of a variety of functional groups at the methyl position and enabling the synthesis of more complex derivatives. Modern methods for C3 functionalization of pyridines often rely on dearomatization-rearomatization sequences, which can provide a pathway for selective modification. researchgate.netacs.orgresearchgate.net

Coordination Chemistry and Metal Complex Formation

The presence of multiple heteroatoms makes this compound an excellent ligand for forming coordination complexes with a wide range of metal ions.

Ligand Properties and Chelation Modes

This compound possesses three potential donor sites: the pyridine ring nitrogen (Npy), the thioamide sulfur (S), and the thioamide nitrogen (Namide). This allows for several possible coordination modes. However, the most common and stable chelation mode observed for analogous pyridinecarbothioamide ligands is bidentate, involving coordination through the pyridine nitrogen and the thioamide sulfur atom. This (N,S) chelation forms a thermodynamically stable five-membered ring with the metal center. mdpi.com

The ligand can also exhibit thione-thiol tautomerism, where a proton migrates from the amide nitrogen to the sulfur atom, creating a thiol group (-SH). In this form, the ligand can coordinate as a monoanionic bidentate ligand through the pyridine nitrogen and the deprotonated thiolato sulfur. While less common, monodentate coordination through either the sulfur or the pyridine nitrogen is also possible, as is a bridging mode where the ligand coordinates to two different metal centers.

One study on the closely related ligand 2-propylpyridine-4-carbothioamide reported bidentate coordination with lanthanide(III) ions through two nitrogen atoms, which represents a less common (N,N) chelation mode.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated to facilitate complex formation, and the resulting solid complex can be isolated by filtration.

Characterization of these complexes involves a suite of analytical techniques. Elemental analysis is used to confirm the stoichiometry of the complex. Molar conductivity measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic complexes. Magnetic susceptibility measurements help determine the number of unpaired electrons in paramagnetic complexes, providing insight into the oxidation state and coordination geometry of the metal ion.

A study on lanthanide(III) complexes with the analogous 2-propylpyridine-4-carbothioamide (L) reported the formation of complexes with the general formula [LnL₃Cl₂(H₂O)₂]Cl, where Ln = La, Ce, Pr, Nd, Sm, Gd, Tb, & Dy(III).

Table 1: Characterization Data for Lanthanide(III) Complexes with 2-Propylpyridine-4-carbothioamide (PPCT)

| Complex Formula | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |

| [La(PPCT)₃Cl₂(H₂O)₂]Cl | White | 115.6 | Diamagnetic |

| [Ce(PPCT)₃Cl₂(H₂O)₂]Cl | Cream | 118.2 | 2.48 |

| [Pr(PPCT)₃Cl₂(H₂O)₂]Cl | Greenish White | 116.5 | 3.56 |

| [Nd(PPCT)₃Cl₂(H₂O)₂]Cl | Light Pink | 120.1 | 3.64 |

| [Sm(PPCT)₃Cl₂(H₂O)₂]Cl | Cream | 117.8 | 1.58 |

| [Gd(PPCT)₃Cl₂(H₂O)₂]Cl | White | 119.5 | 7.92 |

| [Tb(PPCT)₃Cl₂(H₂O)₂]Cl | White | 115.9 | 9.68 |

| [Dy(PPCT)₃Cl₂(H₂O)₂]Cl | White | 121.3 | 10.54 |

Data adapted from a study on a structurally similar ligand.

Spectroscopic and Structural Analysis of Coordination Compounds

Spectroscopic methods are crucial for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation in the common (N,S) mode, the stretching frequency of the C=S bond is expected to decrease, while vibrations associated with the pyridine ring may shift to higher frequencies. This indicates the involvement of both the sulfur and pyridine nitrogen atoms in bonding to the metal.

NMR Spectroscopy: In ¹H NMR spectra of diamagnetic complexes, the signals for protons on the pyridine ring, particularly those close to the nitrogen atom (e.g., H2 and H6), typically shift downfield upon coordination. This deshielding effect confirms the participation of the pyridine nitrogen in the metal-ligand bond.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry. In addition to ligand-centered π-π* transitions, the spectra may show new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes, d-d transitions can also be observed, with their energies and intensities being indicative of the metal's coordination environment.

Catalytic Applications of Metal Complexes

While the specific catalytic applications of this compound complexes are not extensively documented, metal complexes containing pyridine-based ligands are widely used as catalysts in organic synthesis. For instance, palladium complexes with pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The electronic and steric properties of the pyridine ligand, which can be tuned by substituents, significantly influence the catalytic activity of the metal center.

Given the versatile reactivity of metal-pyridine complexes, it is plausible that complexes of this compound could find applications in various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. nih.govmdpi.com However, this remains an area that requires further research and exploration.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the quintessential technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous proof of structure and insights into intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) analysis is the gold standard for obtaining an exact three-dimensional molecular structure. While specific crystallographic data for 3-Methylpyridine-4-carbothioamide is not publicly available, the technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and torsion angles.

For analogous compounds, such as coordination complexes involving 4-methylpyridine, SCXRD has been successfully used to determine their composition and geometry. For instance, the analysis of diisothiocyanatotetrakis(4-methylpyridine)cobalt(II) revealed a discrete complex with a sixfold coordinated Co(II) cation in a slightly distorted octahedral environment. This level of detail, including the identification of intermolecular forces like C—H⋯N and C—H⋯S contacts, would be expected from an SCXRD study of this compound, providing crucial information on its solid-state conformation and supramolecular assembly.

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical aspect of materials science and pharmaceutical development. researchgate.netmdpi.com Powder X-ray Diffraction (PXRD) is a primary tool for investigating this phenomenon. researchgate.netrigaku.com Each polymorphic form possesses a unique crystal lattice, resulting in a distinct powder diffraction pattern, which serves as a fingerprint for that specific form. researchgate.netrigaku.com

The PXRD technique involves exposing a powdered sample, containing a multitude of randomly oriented microcrystals, to X-rays. The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). By comparing the PXRD pattern of a bulk sample to standard patterns derived from single-crystal data or computational simulations, the polymorphic form can be identified. rigaku.com This method is also invaluable for detecting trace amounts of polymorphic impurities within a sample. mdpi.comrigaku.com Furthermore, techniques like simultaneous XRD-DSC (Differential Scanning Calorimetry) can be employed to study phase transformations between polymorphs as a function of temperature. rigaku.com The study of polymorphism is crucial as different forms can exhibit varied physicochemical properties. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution and, increasingly, in the solid state. It provides detailed information about the chemical environment of magnetically active nuclei.

One-dimensional NMR spectra provide fundamental information for structural confirmation. The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments. docbrown.info

For this compound, the expected signals can be predicted based on its constituent parts, 3-methylpyridine (B133936) (also known as 3-picoline) and the carbothioamide group.

¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine (B92270) ring, a singlet for the methyl group protons, and signals for the NH₂ protons of the thioamide group. The aromatic protons' chemical shifts and coupling patterns are characteristic of a 3,4-disubstituted pyridine ring. chemicalbook.comuci.edu

¹³C NMR: The ¹³C spectrum would display signals for the five carbon atoms of the pyridine ring, one for the methyl group, and one for the carbothioamide carbon (C=S). spectrabase.comchemicalbook.com The chemical shift of the C=S carbon is typically found significantly downfield.

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information. It can distinguish between the pyridine nitrogen and the thioamide nitrogen. spectrabase.com Studies on related heterocyclic systems have demonstrated the utility of ¹⁵N NMR in structural analysis. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (Pyridine) | ~8.5 | C-2: ~150 |

| H-5 (Pyridine) | ~7.3 | C-3: ~135 |

| H-6 (Pyridine) | ~8.6 | C-4: ~140 |

| CH₃ | ~2.3 | C-5: ~123 |

| NH₂ | Variable | C-6: ~148 |

| CH₃: ~18 | ||

| C=S: ~200 |

Note: These are approximate values based on data for 3-methylpyridine and general substituent effects. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), which helps trace the proton connectivity within the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbons, allowing for the definitive assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C-3, C-4, and C=S) and for piecing together different molecular fragments. For instance, it would show correlations between the methyl protons and carbons C-3 and C-4 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial relationships between protons that are close in space but not necessarily bonded. This can help determine the preferred conformation of the molecule in solution.

The combined application of these techniques, as demonstrated in the analysis of complex pyridopyrimidines, allows for a complete and unequivocal assignment of all NMR resonances. nih.gov

While X-ray diffraction is powerful for crystalline materials, it is not suitable for amorphous (non-crystalline) solids. Solid-State NMR (SSNMR) spectroscopy is the premier technique for obtaining structural information on these materials at an atomic level. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) and Dipolar Dephasing (DD/MAS) are employed. researchgate.net

For this compound, SSNMR could be used to:

Characterize amorphous forms that may be produced during synthesis or processing.

Study mixtures of crystalline and amorphous material.

Investigate different polymorphic forms, as the chemical shifts in SSNMR are sensitive to the local electronic environment, which differs with crystal packing. researchgate.net

By analyzing the ¹³C SSNMR spectra, information about the conformation and dynamics of the molecule in the solid state can be obtained, providing insights that are complementary to those from X-ray diffraction. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its molecular mass with extremely high accuracy. For this compound, with the chemical formula C₇H₈N₂S, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass value precise to several decimal places, allowing for the confident confirmation of this elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. This precision is critical for confirming the identity of newly synthesized molecules and is a standard requirement for publication in chemical literature. csic.esnih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (the precursor or parent ion) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, revealing the building blocks of the molecule and how they are connected. nih.govyoutube.com

For this compound, the protonated molecular ion [M+H]⁺ would be the primary precursor ion in electrospray ionization (ESI). Its fragmentation is predicted to follow pathways characteristic of both the 3-methylpyridine core and the carbothioamide group. nih.govunito.it Key fragmentation patterns would include:

Alpha-cleavage: The bonds adjacent to the heteroatoms (N and S) and the pyridine ring are common points of cleavage. libretexts.org

Neutral Losses: The expulsion of small, stable neutral molecules is a hallmark of MS/MS spectra. For this compound, expected neutral losses include hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and potentially molecules derived from the pyridine ring, such as hydrogen cyanide (HCN). nih.govlibretexts.org

Ring Fragmentation: The stable aromatic pyridine ring may fragment under higher energy conditions, typically after the loss of its substituents. A common fragmentation for pyridine itself is the loss of HCN, resulting in a pyrrole-like fragment. chemicalbook.com

A proposed fragmentation pathway can be summarized in the following table, outlining the expected product ions and the neutral fragments lost.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Description |

| 153.05 [M+H]⁺ | 136.02 | NH₃ | Loss of ammonia from the thioamide group |

| 153.05 [M+H]⁺ | 120.03 | H₂S | Loss of hydrogen sulfide |

| 153.05 [M+H]⁺ | 93.06 | CSNH₂ | Cleavage of the bond between the ring and the thioamide group |

| 93.06 | 66.05 | HCN | Loss of hydrogen cyanide from the 3-methylpyridine fragment |

This interactive table outlines the predicted fragmentation patterns for this compound based on established principles of mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the substituted pyridine ring and the thioamide group.

Pyridine Ring Vibrations: The 3-methylpyridine moiety exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in Ring stretching vibrations (νC=C, νC=N) appear in the 1600-1400 cm⁻¹ range. nist.gov The presence of the methyl group would introduce C-H stretching and bending modes around 2950 cm⁻¹ and 1450 cm⁻¹, respectively.

Thioamide Group Vibrations: The carbothioamide group has several key vibrational modes, often referred to as amide bands, though their composition differs from true amides due to the presence of sulfur. The N-H stretching vibrations of the primary thioamide (-CSNH₂) typically appear as two bands in the 3400-3100 cm⁻¹ region. researchgate.net The "Thioamide I" band, with significant contributions from N-H bending and C-N stretching, is found around 1650-1600 cm⁻¹. The C=S stretching vibration (often coupled with other modes) is a key marker, though its position can vary widely (1100-700 cm⁻¹) depending on molecular structure and hydrogen bonding. researchgate.net

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| N-H Asymmetric & Symmetric Stretch | Primary Thioamide (-NH₂) | 3400 - 3100 | IR |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2980 - 2850 | IR, Raman |

| "Thioamide I" (δN-H + νC-N) | Thioamide | 1650 - 1600 | IR |

| Ring Stretching (νC=C, νC=N) | Pyridine Ring | 1600 - 1400 | IR, Raman |

| C=S Stretch | Thioamide | 1100 - 700 | Raman, IR |

| C-H Out-of-Plane Bend | Pyridine Ring | 900 - 700 | IR |

This interactive table presents the characteristic vibrational modes expected for this compound.

Vibrational spectroscopy is a sensitive tool for studying molecular conformation and intermolecular interactions. nih.gov The relative orientation of the carbothioamide group with respect to the pyridine ring can be influenced by steric hindrance and electronic effects. Furthermore, in the solid state, intermolecular hydrogen bonding involving the thioamide's N-H protons and the pyridine nitrogen or the thione sulfur of a neighboring molecule is highly probable.

Such hydrogen bonding would cause significant changes in the vibrational spectrum compared to a spectrum recorded in a dilute, non-polar solvent. Specifically, the N-H stretching frequencies would broaden and shift to lower wavenumbers (a red shift), which is a classic indicator of hydrogen bond formation. researchgate.net By comparing solid-state (e.g., KBr pellet or ATR) and solution-phase spectra, one can deduce the presence and relative strength of these intermolecular interactions, providing valuable information about the compound's crystal packing and conformational preferences. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. pharmatutor.org The resulting spectrum is characteristic of the conjugated systems and chromophores within a molecule.

For this compound, the primary chromophores are the pyridine ring and the carbothioamide group. The electronic spectrum is expected to show absorptions arising from two main types of transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic pyridine ring and the C=S double bond. In conjugated systems, these transitions are often shifted to longer wavelengths. pharmatutor.orglibretexts.org

n → π* Transitions: These lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to an antibonding π* orbital. masterorganicchemistry.com The n → π* transition of the C=S group is typically observed at a longer wavelength than that of its C=O analogue.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical properties of chiral molecules. As this compound itself is an achiral molecule, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting derivative could be analyzed by CD spectroscopy.

Theoretical Application to Chiral Derivatives:

The primary application of CD spectroscopy in this context would be to determine the absolute configuration of the chiral derivative and to study its conformational properties in solution. The thioamide and pyridine chromophores within the molecule would be key to the analysis.

Chromophore Analysis: The electronic transitions associated with the pyridine ring (π → π) and the carbothioamide group (n → π and π → π*) would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center.

Exciton (B1674681) Coupling: If multiple chromophores are present and suitably oriented, their electronic transitions can couple, leading to a phenomenon known as exciton coupling. The resulting bisignate (two-signed) Cotton effect in the CD spectrum can be a reliable indicator of the absolute stereochemistry of the molecule.

Conformational Studies: Changes in the CD spectrum upon variation of solvent polarity or temperature can provide valuable insights into the conformational flexibility and the predominant solution-state conformation of the chiral derivative.

Hypothetical Research Findings:

In a hypothetical study, a series of chiral derivatives of this compound could be synthesized. Their CD spectra would be recorded and analyzed. The data, likely presented in a table format, would correlate the observed Cotton effects with the specific electronic transitions and the stereochemistry of the derivatives.

Hypothetical Data Table for a Chiral Derivative:

| Wavelength (nm) | Molar Ellipticity (Δε) | Transition Assignment |

| 350 | +2.5 | n → π* (Thioamide) |

| 280 | -5.0 | π → π* (Pyridine) |

| 245 | +8.2 | π → π* (Thioamide) |

This table is purely illustrative and does not represent actual experimental data.

The interpretation of such data, often supported by computational chemistry calculations (e.g., Time-Dependent Density Functional Theory - TD-DFT), would allow for the unambiguous assignment of the absolute configuration of the synthesized chiral derivatives.

Until such research is conducted and published, a detailed analysis based on experimental findings for this specific subsection is not possible.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic structure and properties of medium-sized organic molecules. Ab initio methods, while often more computationally intensive, can provide even higher accuracy for specific properties.

For 3-Methylpyridine-4-carbothioamide, these calculations would be performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation, which corresponds to the most likely structure of the molecule in the gas phase. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Planar Conformation) This table is illustrative and not based on actual research data.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N(1)-C(2) | 1.34 | N(1)-C(2)-C(3) | 123.5 |

| C(3)-C(4) | 1.40 | C(3)-C(4)-C(5) | 118.0 |

| C(4)-C(thio) | 1.51 | C(4)-C(thio)-S | 125.0 |

| C(thio)-N(amino) | 1.37 | C(4)-C(thio)-N(amino) | 115.0 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Once the geometry is optimized, the electronic structure can be analyzed in detail. Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the chemical reactivity and stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. The spatial distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. For this compound, the HOMO would likely be distributed over the sulfur atom and the pyridine (B92270) ring, while the LUMO might be centered on the C=S bond and the ring's π-system.

Table 2: Hypothetical Frontier Molecular Orbital Energies This table is illustrative and not based on actual research data.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). For this compound, characteristic frequencies for the C=S stretch, N-H stretches of the thioamide group, and pyridine ring vibrations would be predicted.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are valuable for assigning the signals in experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption. This analysis provides the absorption wavelengths (λmax) and oscillator strengths, helping to interpret the experimental spectrum.

Reaction Mechanism Elucidation via Transition State Search

Computational chemistry is invaluable for studying reaction mechanisms. If this compound were involved in a chemical reaction (e.g., complexation with a metal ion or a metabolic transformation), a transition state search would be performed. This involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing crucial insights into the reaction kinetics and feasibility of different pathways.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a molecule, which is essential for understanding its interactions in a biological or solution-phase environment.

Conformational Flexibility and Solvent Effects

MD simulations would be particularly useful for studying the conformational flexibility of the thioamide group in this compound. By simulating the molecule in a box of explicit solvent molecules (like water), one can observe how the solvent influences its preferred conformation. Hydrogen bonding between the thioamide's N-H groups and water molecules, as well as between the pyridine nitrogen and water, would be analyzed. These simulations can reveal whether the molecule exists in a single stable conformation or dynamically samples multiple shapes, which has important implications for its ability to interact with biological targets. The simulations track properties like the Root Mean Square Deviation (RMSD) to assess structural stability over the simulation time.

Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of biological systems, MD simulations can provide detailed insights into how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These simulations can reveal the stability of the ligand-target complex, the key amino acid residues involved in binding, and the conformational changes that may occur in both the ligand and the target upon binding.

For instance, in studies of other pyridine derivatives, MD simulations have been crucial in understanding their inhibitory mechanisms. A study on novel non-steroidal inhibitors of CYP17A1, a key enzyme in prostate cancer, utilized MD simulations to investigate the stability of protein-ligand complexes. The simulations confirmed that the computationally predicted binding modes represented low-energy and stable structures. cookechem.com This study also highlighted the importance of the pyridine nitrogen's coordination with the heme iron atom within the enzyme's active site. cookechem.com

Similarly, molecular docking and MD simulations have been employed to study pyridine carboxamide and carbothioamide derivatives as urease inhibitors. These studies demonstrated that the most potent inhibitors form stable interactions within the active site of the urease enzyme, involving a network of hydrogen bonds, π-π stacking, and van der Waals interactions. google.com For a hypothetical study of this compound, MD simulations could elucidate how the methyl group and the thioamide functional group contribute to the binding affinity and selectivity for a specific target. The simulations could track the dynamics of the thioamide group's hydrogen bond donors and acceptors and the influence of the methyl group on the orientation of the pyridine ring within a binding pocket.

To illustrate the type of data obtained from such simulations, the following table summarizes findings from a molecular dynamics study on related pyridine derivatives.

| Parameter | Description | Typical Findings for Related Pyridine Derivatives |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating stability. | Low RMSD values for the protein-ligand complex suggest a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein. | Residues in the binding pocket that interact with the ligand often show reduced fluctuations. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and the target. | Crucial for identifying key interactions that anchor the ligand in the binding site. |

| Binding Free Energy Calculations (e.g., MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Lower binding free energy values indicate a more favorable interaction. |

Structure-Property Relationship Predictions

Computational chemistry offers a variety of methods to predict the physicochemical and biological properties of a molecule based on its structure. For this compound, these predictions can guide its potential applications and further experimental studies. Density Functional Theory (DFT) is a common method used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions. For example, the HOMO-LUMO energy gap can provide insights into the molecule's chemical stability and reactivity. A smaller gap often suggests higher reactivity. The electrostatic potential map can reveal the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which are crucial for predicting non-covalent interactions with other molecules.

In the case of this compound, the nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the carbothioamide group are expected to be electron-rich regions, making them potential sites for hydrogen bonding and coordination with metal ions. The methyl group, being electron-donating, can influence the electron density distribution on the pyridine ring, which in turn can affect its interaction with biological targets.

The following table outlines some key properties that could be predicted for this compound and their significance.

| Predicted Property | Computational Method | Significance |

| Molecular Geometry | DFT, Ab initio methods | Provides the 3D structure, bond lengths, and bond angles, which are the basis for all other predictions. |

| HOMO-LUMO Energies | DFT | Relates to the molecule's electronic excitability, reactivity, and polarizability. |

| Electrostatic Potential | DFT | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. |

| Dipole Moment | DFT | Indicates the overall polarity of the molecule, affecting its solubility and ability to interact with polar molecules. |

| LogP (Octanol-Water Partition Coefficient) | Various predictive models | A measure of the molecule's lipophilicity, which is important for its pharmacokinetic properties (e.g., absorption, distribution). |

QSAR/QSPR Modeling (Quantitative Structure-Activity/Property Relationships)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a mathematical equation that best describes the relationship.

While no specific QSAR or QSPR studies on this compound were identified, numerous studies on related pyridine derivatives demonstrate the utility of this approach. For example, a QSAR study on a series of pyridine derivatives with antiproliferative activity against cervical cancer cell lines found that the presence and position of certain functional groups significantly influenced their activity. wikipedia.org Another QSAR study on 4-pyridone derivatives as antimalarial agents successfully developed a model that could predict the activity of new compounds.

For a set of analogues of this compound, a QSAR study could be designed to explore how variations in the substituents on the pyridine ring or modifications to the carbothioamide group affect a particular biological activity, such as enzyme inhibition or antimicrobial effects. The molecular descriptors used in such a study could include:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Such as HOMO-LUMO energies and dipole moment.

Physicochemical descriptors: Such as LogP and molar refractivity.

A reliable QSAR model for pyridine derivatives against a specific cancer cell line has been developed, showcasing the predictive power of such models. chemicalregister.com The statistical quality of a QSAR model is typically assessed using parameters like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses its predictive ability. chemicalregister.com

The table below presents a hypothetical structure of a QSAR study on a series of pyridine-4-carbothioamide derivatives.

| Compound Series | Biological Activity | Key Descriptor Classes | Statistical Method | Potential Outcome |

| Substituted Pyridine-4-carbothioamides | Enzyme Inhibition (e.g., Urease) | Electronic, Topological, Physicochemical | Multiple Linear Regression (MLR) | An equation that predicts the inhibitory concentration (IC50) based on the structural features of the compounds. |

| Modified 3-Methylpyridine (B133936) Derivatives | Anticancer Activity | Geometrical, Quantum Chemical | Partial Least Squares (PLS) | Identification of key structural features that enhance or diminish anticancer potency, guiding the design of more effective compounds. |

Investigation of Biological Interactions and Mechanistic Pathways

Enzyme Inhibition and Activation Studies

The structural features of 3-Methylpyridine-4-carbothioamide, particularly the pyridine (B92270) ring and the carbothioamide group, make it a candidate for interaction with various metalloenzymes and other key proteins.

Urease Enzyme Modulation Principles

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also implicated in the formation of infection-induced urinary stones. Therefore, the inhibition of urease is a significant therapeutic strategy.

A study on a series of pyridine carboxamide and carbothioamide derivatives has demonstrated their potential as urease inhibitors. nih.gov Although this study did not specifically test this compound, it did investigate a derivative with a methyl group at the ortho-position of the pyridine ring, which showed an IC₅₀ value of 6.41 ± 0.023 µM. nih.gov This suggests that methyl-substituted pyridine carbothioamides can effectively inhibit urease.

The inhibitory mechanism is believed to involve the interaction of the carbothioamide group with the nickel ions in the active site of the urease enzyme. The sulfur and nitrogen atoms of the carbothioamide can chelate the nickel ions, thereby blocking the access of the urea substrate to the catalytic site. Kinetic studies on related compounds have indicated a competitive mode of inhibition. nih.gov

The position of the methyl group on the pyridine ring can influence the inhibitory activity. The electronic and steric effects of the methyl group can affect the binding affinity of the inhibitor to the enzyme. Further studies are needed to determine the precise inhibitory constant (Ki) and the exact mode of inhibition for this compound.

Sterol 14α-Demethylase (CYP51) Inhibition Mechanisms

Sterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays a critical role in the biosynthesis of sterols in fungi, protozoa, and mammals. In fungi, the product is ergosterol, an essential component of the cell membrane. Inhibition of fungal CYP51 is the mechanism of action of azole antifungal drugs.

There is currently a lack of specific research data on the inhibition of CYP51 by this compound. However, the nitrogen atom in the pyridine ring of the compound has the potential to coordinate with the heme iron atom in the active site of CYP51, which is a characteristic interaction for many CYP450 inhibitors. This interaction would prevent the binding and metabolism of the natural substrate, lanosterol, thereby disrupting sterol biosynthesis.

Ligand-Binding Pocket Interactions through Molecular Docking

Molecular docking studies provide valuable insights into the potential binding modes of a ligand within the active site of a target protein.

For urease , molecular docking of related pyridine carbothioamide derivatives has shown that the inhibitor binds within the active site pocket, with the carbothioamide group oriented towards the two nickel ions. nih.gov The interactions are stabilized by hydrogen bonds between the amino group of the carbothioamide and key amino acid residues in the active site, as well as π-π stacking interactions between the pyridine ring and aromatic residues. nih.gov The sulfur atom of the carbothioamide is positioned to form a coordinate bond with one or both of the nickel ions.

While specific docking studies for this compound with PPTase and CYP51 are not available, it can be postulated that the pyridine ring and the carbothioamide moiety would be the primary interacting groups. In the case of CYP51, the pyridine nitrogen would likely interact with the heme iron, while the rest of the molecule would occupy the hydrophobic substrate-binding channel. For PPTase, the interactions would be more complex and could involve hydrogen bonding and hydrophobic interactions with the enzyme's binding pocket.

Receptor Binding and Signaling Pathway Modulation (e.g., RXRα antagonism)

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including cell growth, differentiation, and apoptosis. RXRα has been identified as a potential target for cancer therapy.

Currently, there is no direct evidence to suggest that this compound acts as an antagonist of the Retinoid X Receptor alpha (RXRα). Studies on other heterocyclic compounds containing a carbothioamide moiety have explored their potential as RXRα antagonists. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for their anticancer activity as RXRα antagonists. nih.govnih.gov However, these compounds are structurally distinct from this compound.

The potential for this compound to modulate RXRα or other receptor signaling pathways would need to be investigated through specific binding assays and functional studies.

Cellular Target Identification and Validation (non-clinical)

The identification and validation of the specific cellular targets of a compound are critical steps in understanding its mechanism of action. For this compound, there is a lack of published non-clinical studies specifically aimed at identifying and validating its cellular targets.

Based on the enzyme inhibition studies of related compounds, potential cellular targets in pathogenic microorganisms could include urease and phosphopantetheinyl transferase. In eukaryotic cells, cytochrome P450 enzymes could be potential off-target interactions.

Future research to identify the cellular targets of this compound could involve techniques such as:

Affinity chromatography: Using the compound as a ligand to pull down its binding partners from cell lysates.

Thermal shift assays: To identify proteins that are stabilized by binding to the compound.

Transcriptomic and proteomic profiling: To analyze changes in gene and protein expression in cells treated with the compound, which can provide clues about the affected pathways and targets.

Validation of these potential targets would then require further biochemical and cellular assays to confirm a direct interaction and a functional consequence.

Molecular Mechanisms of Action in Model Systems

The thioamide functional group is central to the antimicrobial mechanisms of this compound class, which primarily involve the disruption of essential cellular processes in bacteria and fungi.

Inhibition of Cell Wall Synthesis: The most well-documented mechanism, derived from studies of antitubercular drugs like ethionamide, is the inhibition of mycolic acid synthesis. This pathway involves the enzymatic activation of the thioamide prodrug by the bacterial monooxygenase EthA. The resulting metabolite forms a covalent adduct with NAD, which then potently inhibits InhA, a key enzyme in the fatty acid synthesis II (FAS-II) pathway. nih.govresearchgate.net The blockade of this pathway prevents the formation of mycolic acids, compromising the structural integrity of the cell wall and leading to bacterial death. Given its structure, this compound is a strong candidate for possessing a similar mechanism of action against susceptible mycobacterial species.

Inhibition of DNA Replication: A second distinct mechanism observed for the thioamide class is the inhibition of DNA gyrase and topoisomerase IV. The natural product closthioamide (B12422212) has been shown to inhibit the ATPase function of these enzymes, which are essential for managing DNA supercoiling during replication. oup.comnih.gov This action effectively halts DNA replication and leads to cell death. The thioamide moieties of closthioamide are indispensable for this activity. nih.gov

Membrane Disruption: In studies involving metal complexes of thioamides, a more general mechanism has been proposed. This involves the initial binding of the compound to the bacterial cell membrane, leading to membrane damage and increased permeability. The compound or its active components can then enter the cell and disrupt metabolism by interacting with various enzymes or other subcellular components. rsc.org

In non-clinical cancer research, thioamide-containing compounds have demonstrated antiproliferative effects through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A study investigating a potent N-pyrazoline thioamide derivative revealed that the compound promotes apoptosis and induces cell cycle arrest at the G1 phase in HepG2 (human liver cancer) cells. nih.gov The G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

Furthermore, molecular docking analyses of related compounds suggest potential interactions with key signaling proteins. For example, the thioamide motif of one antiproliferative compound was predicted to form hydrogen bonds with amino acid residues (Met769 and Gln767) in the active site of the epidermal growth factor receptor (EGFR), a protein often implicated in cancer progression. nih.gov Other related organometallic thioamide complexes are thought to exert their anticancer effects through direct DNA binding. nih.gov

Table 2: Investigated Antiproliferative Mechanisms of Thioamide Derivatives in Cancer Cell Lines This interactive table outlines observed mechanisms of action for thioamide compounds in non-clinical cancer models.

| Compound Type | Cancer Cell Line | Observed Mechanism | Reference(s) |

|---|---|---|---|

| N-Pyrazoline Thioamide | HepG2 (Liver Cancer) | Promotion of apoptosis, Induction of G1 cell cycle arrest | nih.gov |

| Pyridine-2-carbothioamide Complexes | General | Potential DNA binding | nih.gov |

| N-Pyrazoline Thioamide | General | EGFR inhibition (based on docking) | nih.gov |

Antioxidant Activity Mechanisms

The thioamide functional group can participate in redox reactions, and some thioamide-containing compounds have been investigated for their antioxidant properties. The primary mechanism studied in vitro is direct free radical scavenging. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a measurable change in color.

While direct data for this compound is limited, a study on silver(I) complexes of a related thiadiazole-based thioamide demonstrated moderate in vitro antioxidant capacity via free radical scavenging. mdpi.com The same study also noted that the compounds could interact with calf-thymus DNA, suggesting that their biological effects may stem from a combination of antioxidant and DNA-interacting properties. mdpi.com

Applications and Translational Research Directions Excluding Clinical Human Trials

Precursors for Advanced Medicinal Chemistry Research

In the realm of medicinal chemistry, the pyridine (B92270) scaffold is considered a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds. mdpi.comnih.govrsc.org 3-Methylpyridine-4-carbothioamide, as a derivative of this important heterocycle, serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

The this compound scaffold is amenable to various chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening. The presence of the reactive carbothioamide group and the pyridine ring enables a range of chemical transformations. For instance, the carbothioamide moiety can participate in cyclocondensation reactions with carbonyl compounds to form thiazolidin-4-one and thiazole (B1198619) analogues.

The pyridine ring itself can undergo electrophilic substitution reactions, further expanding the structural diversity of the resulting library. This adaptability makes it a valuable tool for medicinal chemists in the quest for new drug candidates. The synthesis of libraries based on such scaffolds is a key strategy in modern drug discovery. researchgate.net

Table 1: Examples of Scaffold Modification Reactions

| Reaction Type | Reagents | Resulting Structure | Potential Application |

| Cyclocondensation | Aldehydes | Thiazolidin-4-one derivatives | |

| Cyclocondensation | Ketones | Thiazole analogues | Inhibition of bacterial enzymes |

| Electrophilic Substitution | HNO₃/H₂SO₄ | 5-Nitro derivative | Urease inhibition |

| Electrophilic Substitution | Br₂/FeBr₃ | 6-Bromo derivative | Antifungal agents |

The inherent biological activities associated with pyridine and carbothioamide moieties make this compound an attractive starting point for the design of novel bioactive scaffolds. Research on related pyridine carboxamide and carbothioamide derivatives has demonstrated their potential as potent inhibitors of various enzymes and as anticancer agents. acs.orgmdpi.com

For example, derivatives of pyridine carbothioamide have shown significant urease inhibitory activity, which is crucial in combating infections caused by ureolytic bacteria. mdpi.com Furthermore, pyrazoline derivatives incorporating a carbothioamide/carboxamide moiety have exhibited promising anticancer activity against various cell lines. acs.org The design strategy often involves the synthesis of a series of analogues to establish structure-activity relationships (SAR), guiding the development of more potent and selective compounds. nih.gov

Table 2: Bioactive Scaffolds Derived from Related Pyridine Carbothioamides

| Derivative Class | Target | Notable Activity | Reference |

| Pyridine Carbothioamide Derivatives | Urease | IC₅₀ = 1.07 ± 0.043 µM | mdpi.com |

| Pyrazoline-Carbothioamide Analogs | Cancer Cell Lines (A549, HeLa) | IC₅₀ = 13.49 ± 0.17 µM (A549) | acs.org |

Applications in Catalysis

The field of catalysis has benefited significantly from the use of pyridine-based ligands to create efficient and selective catalysts. The nitrogen atom in the pyridine ring and the sulfur atom of the carbothioamide group in this compound can act as bidentate ligands, coordinating with various transition metals to form stable complexes.

The resulting metal complexes of this compound have the potential to be utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, these complexes can catalyze a variety of organic transformations. For heterogeneous catalysis, these complexes can be immobilized on solid supports, such as organosilica nanotubes, which facilitates catalyst recovery and reuse, a key aspect for sustainable chemical processes. nih.govrsc.org